molecular formula C23H19N3O3S2 B2773602 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide CAS No. 865175-89-9

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2773602
CAS RN: 865175-89-9
M. Wt: 449.54
InChI Key: FOXCNHDBCATBPZ-BZZOAKBMSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C23H19N3O3S2 and its molecular weight is 449.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamides: Synthesis and Applications

Sulfonamides are a class of compounds known for their broad range of pharmacological activities, including applications as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX2 inhibitors. Recent patents and literature highlight their significant antitumor activity, with novel drugs such as apricoxib and pazopanib (multi-targeted receptor tyrosine kinase inhibitors) incorporating sulfonamide groups. This suggests potential antitumor applications for similar compounds (Carta, Scozzafava, & Supuran, 2012).

Benzazoles and Derivatives

Benzazoles and their derivatives, including benzothiazoles, are of interest due to their diverse biological activities. Synthetic chemists focus on developing new compounds with the guanidine moiety, such as 2-aminobenzimidazole and related structures, for potential therapeutic applications. These compounds exhibit cytotoxic effects and inhibit cell proliferation via mechanisms like angiogenesis and apoptosis, indicating a possible application area for benzothiazole sulfonamides (Rosales-Hernández et al., 2022).

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives are synthesized and evaluated for their antioxidant and anti-inflammatory activities, suggesting that similar compounds could serve as novel agents in these therapeutic areas. Specific benzofused thiazoles demonstrated significant anti-inflammatory activity, alongside potential antioxidant capabilities against reactive species, highlighting their relevance in developing new therapeutic agents (Raut et al., 2020).

Analytical and Environmental Applications

Sulfonamides, including sulfamethoxazole, exhibit environmental persistence and are subjects of research for removal from aqueous solutions. This indicates the environmental relevance of sulfonamides, potentially extending to compounds with similar structures. Cleaner techniques for removing these pollutants, like adsorption and photocatalytic degradation, are explored, underscoring the environmental applications of sulfonamide research (Prasannamedha & Kumar, 2020).

properties

IUPAC Name

4-phenyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c1-2-14-26-20-13-12-19(31(24,28)29)15-21(20)30-23(26)25-22(27)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h2-13,15H,1,14H2,(H2,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXCNHDBCATBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide

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